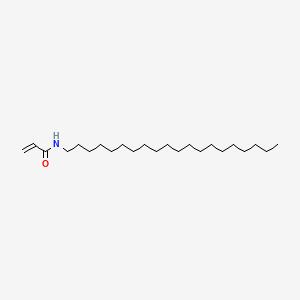

N-Icosylacrylamide

Description

Historical Context and Evolution of N-Alkylacrylamides Research

The investigation of N-alkylacrylamides has a rich history rooted in the broader field of polymer chemistry. Early research primarily focused on the synthesis of these monomers and their subsequent polymerization. One of the foundational methods for synthesizing N-alkylacrylamides involves the reaction of acryloyl chloride with the corresponding alkyl amines. google.com This straightforward approach provided access to a wide range of N-substituted acrylamides, enabling further studies into their polymerization behavior.

As the field progressed, alternative synthetic routes were explored to overcome the limitations of using hazardous reagents like acryloyl chloride and to access a broader array of molecular architectures. google.com These methods included Friedel-Crafts alkylation and the Ritter reaction, which offered different pathways to N-alkylacrylamide monomers. google.com

The focus of research then shifted towards understanding and controlling the polymerization of these monomers. A significant area of investigation has been the stereospecific polymerization of N-alkylacrylamides, aiming to control the tacticity (the stereochemical arrangement of the monomer units) of the resulting polymer chains. This control over polymer microstructure is crucial as it directly influences the material's properties.

A major evolution in the field came with the advent of controlled/living radical polymerization techniques, such as Reversible-Deactivation Radical Polymerizations (RDRPs), which gained prominence from the 2000s onwards. These methods allow for the precise synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. This level of control has been instrumental in tailoring the properties of poly(N-alkylacrylamide)s for specific applications. A key characteristic that has driven much of the research is the thermoresponsive behavior of some poly(N-alkylacrylamide)s, which undergo a phase transition in response to temperature changes.

Significance of Long-Chain N-Alkylacrylamides in Contemporary Polymer and Materials Science

The introduction of long alkyl chains to the acrylamide (B121943) monomer unit imparts unique and valuable properties to the resulting polymers, making them a significant focus in contemporary materials science. These long-chain N-alkylacrylamides are the building blocks for a special class of polymers known as "comb-like polymers." techscience.cn These polymers feature a primary backbone with long n-alkyl side chains, resembling the teeth of a comb. techscience.cn This architecture allows for the formation of ordered, crystalline structures within the polymer matrix, a property not typically observed in their short-chain counterparts. techscience.cn

The ability of the long side chains to crystallize has a profound impact on the physicochemical properties of the material. techscience.cn This has led to their application in a variety of fields:

Surface Modification: The hydrophobic nature of the long alkyl chains makes these polymers suitable for modifying the surface properties of materials.

Dispersing Agents: They are utilized as dispersing agents in inks and paints, where they help to stabilize particulate suspensions. techscience.cn

Textile Industry: Their properties are also leveraged in various applications within the textile industry. techscience.cn

Furthermore, copolymers incorporating long-chain N-alkylacrylamides have shown significant promise in biotechnological applications. For instance, copolymers of acrylamide and N-alkylacrylamides with varying alkyl chain lengths (from C4 to C8) have been synthesized for the selective adsorption of proteins and the purification of DNA. acs.org The hydrophobic interactions provided by the long alkyl side chains are crucial for this selective binding. acs.org

The thermoresponsive nature of polymers derived from N-alkylacrylamides is also influenced by the length of the alkyl chain. This tunability makes them attractive for "smart" materials used in applications like controlled drug release and bio-imaging, where a response to physiological temperatures is desired. rsc.org

Scope and Research Focus on N-Icosylacrylamide

This compound is a long-chain N-alkylacrylamide characterized by a 20-carbon alkyl chain (icosyl group) attached to the nitrogen atom of the acrylamide. Its chemical identity is confirmed by its CAS number: 65379-34-2. evitachem.comckskp.com

The primary research focus on this compound has been in the area of creating highly ordered, self-assembled molecular structures, specifically Langmuir-Blodgett (LB) films. researchgate.netcapes.gov.brresearchgate.netresearchgate.net Langmuir-Blodgett is a technique used to deposit one or more monolayers of molecules from the surface of a liquid onto a solid substrate, resulting in a highly organized thin film.

Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy have revealed that LB films of this compound exhibit a high degree of molecular orientation. researchgate.netcapes.gov.brresearchgate.net The molecules within these films show a significant anisotropic arrangement, meaning their orientation is not random but is aligned in a specific direction relative to the substrate. researchgate.netcapes.gov.brresearchgate.net This in-plane ordering is a characteristic feature of the acrylamide chemical structure in these assemblies. capes.gov.brresearchgate.net

The research on this compound, along with other long-chain N-alkylacrylamides like N-octadecylacrylamide and nonadecylacrylamide, highlights its potential for creating polymerizable ultrathin films with well-defined structures. researchgate.netcapes.gov.brresearchgate.netresearchgate.net The ability to form these highly ordered films is of interest for developing advanced materials with tailored optical, electronic, or surface properties. The primary scope of research on this compound is therefore centered on its application in materials science, particularly in the fabrication of ordered molecular films and the investigation of their structure-property relationships.

Properties

CAS No. |

65379-34-2 |

|---|---|

Molecular Formula |

C23H45NO |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

N-icosylprop-2-enamide |

InChI |

InChI=1S/C23H45NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23(25)4-2/h4H,2-3,5-22H2,1H3,(H,24,25) |

InChI Key |

CJKAINXGZTZFDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCNC(=O)C=C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Icosylacrylamide

Established Synthetic Pathways for N-Icosylacrylamide Monomer

The primary and most well-established method for synthesizing N-substituted acrylamides, including this compound, involves the formation of an amide bond between an amine and an acrylic acid derivative.

Amidation Reactions for Acrylamide (B121943) Derivative Formation

The most common method for preparing N-alkylacrylamides is through the reaction of an alkyl amine with acryloyl chloride. academie-sciences.frstanford.eduacademie-sciences.frresearchgate.net This reaction, a variation of the Schotten-Baumann reaction, is widely used for the synthesis of amides from acyl chlorides and amines. researchgate.net

In the case of this compound, the synthesis would involve the reaction of icosylamine (also known as eicosylamine) with acryloyl chloride. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. academie-sciences.fracademie-sciences.fr A base, commonly a tertiary amine like triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction towards the product. academie-sciences.fracademie-sciences.fr

An alternative to using acryloyl chloride is the direct coupling of acrylic acid with icosylamine using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. researchgate.net These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. researcher.life

Table 1: Representative Reaction Conditions for N-Alkylacrylamide Synthesis

Purification and Isolation Protocols for Monomer Synthesis

Following the synthesis, the purification of the this compound monomer is essential to remove unreacted starting materials, byproducts, and any polymerization inhibitors. Common purification techniques include filtration, crystallization, and chromatography. acs.orgacs.org

For long-chain N-alkylacrylamides, purification often involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For instance, the crude product can be washed sequentially with dilute acid (e.g., HCl) to remove excess amine and base, followed by a dilute base (e.g., NaOH or NaHCO3) to remove any unreacted acrylic acid, and finally with water. stanford.edu

After extraction and drying of the organic phase, the crude monomer can be further purified by recrystallization from a suitable solvent, such as acetone (B3395972) or a mixture of ethyl acetate (B1210297) and pentane. academie-sciences.frresearchgate.net Column chromatography over silica (B1680970) gel is another effective method for obtaining a high-purity monomer. academie-sciences.fracademie-sciences.fr The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. acs.orgacs.org

Table 2: Purification Techniques for Acrylamide Monomers

Emerging Synthetic Approaches for Tailored this compound Structures

Beyond the synthesis of the monomer itself, emerging strategies focus on the controlled polymerization of acrylamide derivatives and post-polymerization modifications to create polymers with precisely defined structures and functionalities. These methods are key to developing "smart" materials that can respond to external stimuli.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the ability to synthesize polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. sigmaaldrich.commdpi.com While the copper-catalyzed ATRP of acrylamide can be challenging due to the high reactivity of the acrylamide radical, recent advancements have enabled better control over the polymerization process. acs.orgresearchgate.net RAFT polymerization has been shown to be a more robust method for the controlled polymerization of acrylamide and its derivatives in aqueous or organic media. mdpi.com These techniques could be applied to this compound to produce well-defined homopolymers or block copolymers where the long alkyl chain imparts specific hydrophobic domains.

Another promising approach is post-polymerization modification. researcher.lifenih.govdigitellinc.com This involves first synthesizing a reactive polymer precursor, followed by chemical modification to introduce the desired functionality. For example, a polymer with activated ester groups can be synthesized and then reacted with icosylamine to attach the long alkyl chains onto the polymer backbone. researcher.lifenih.gov This strategy allows for the creation of a diverse range of functional polyacrylamides from a common precursor. researcher.lifenih.gov

Furthermore, the copolymerization of this compound with other functional monomers can lead to the development of stimuli-responsive polymers. google.comresearchgate.netresearchgate.net For instance, copolymerizing with a temperature-responsive monomer like N-isopropylacrylamide (NIPAAm) could result in polymers that exhibit both hydrophobic associations due to the icosyl groups and a lower critical solution temperature (LCST) behavior. google.com Similarly, copolymerization with pH-sensitive monomers would yield dual-responsive materials. The synthesis of such tailored this compound-containing polymers opens up possibilities for applications in areas like drug delivery, smart surfaces, and separation technologies. digitellinc.com

Polymerization Mechanisms and Polymer Architectures Involving N Icosylacrylamide

Homopolymerization of N-Isopropylacrylamide

The synthesis of PNIPAM can be achieved through several polymerization methods, each offering different levels of control over the final polymer's properties.

Free-radical polymerization is a common method for synthesizing PNIPAM. The process is typically initiated by thermal or photochemical decomposition of an initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or ammonium (B1175870) persulfate, to generate free radicals. researchgate.net The polymerization of N,N-dimethylacrylamide, a related monomer, has been shown to be significantly accelerated in aqueous media, an effect attributed to hydrogen bonding between the amide group and water molecules. researchgate.net This kinetic effect is also relevant to the polymerization of NIPAM in aqueous solutions. The reaction proceeds through the standard steps of initiation, propagation, and termination. However, conventional free-radical polymerization offers limited control over molecular weight distribution, resulting in polymers with a broad polydispersity index (PDI). mdpi.com High-temperature polymerization processes are sometimes employed to synthesize lower molecular weight polymers that require less solvent. westlake.edu.cn

To achieve well-defined polymer architectures with controlled molecular weights and narrow polydispersity, controlled/living radical polymerization (CLRP) techniques are employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for controlling the polymerization of NIPAM. rsc.org The process involves a conventional free-radical initiator and a RAFT agent, such as a trithiocarbonate, which mediates the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low PDI. nih.gov Successful RAFT polymerization of NIPAM has been reported at room temperature by carefully selecting the RAFT chain transfer agent (CTA) and initiator. nih.gov This technique has been used to create various polymer architectures, including nanogels and block copolymers. rsc.orgpsu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique used for the polymerization of NIPAM. niscpr.res.in This method typically uses a transition metal complex, commonly copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. niscpr.res.in ATRP allows for the synthesis of well-defined PNIPAM with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.10). niscpr.res.in A challenge with traditional ATRP is the potential for residual metal catalyst contamination, which can be problematic for biomedical applications. mdpi.com To address this, metal-free ATRP techniques have been developed, utilizing organic-based photo-redox catalysts. mdpi.com ATRP has been successfully used to synthesize various PNIPAM-based architectures, including biotinylated PNIPAM and block copolymers. rsc.orgkemdikbud.go.id

Copolymerization of N-Isopropylacrylamide

Copolymerization of NIPAM with other monomers is a key strategy to tune the properties of the resulting polymer, particularly its lower critical solution temperature (LCST), and to introduce new functionalities.

The composition and microstructure of a copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). Various methods, such as the Fineman-Ross and Kelen-Tüdös methods, are used to determine these ratios from experimental data. researchgate.netresearchgate.netscielo.orgsapub.org

Below is a table summarizing the reactivity ratios for the copolymerization of N-isopropylacrylamide (NIPAM, M1) with various comonomers (M2).

| Comonomer (M2) | r1 (NIPAM) | r2 (M2) | r1 * r2 | Polymerization System Details |

| Acrylic Acid (AA) | 14.0 ± 1.9 | 0.07 ± 0.09 | 0.98 | Conducted in ethanol. researchgate.net |

| Methacrylic Acid (MAA) | 10.2 ± 1.4 | 0.01 ± 0.03 | 0.102 | Conducted in ethanol. researchgate.net |

| 2-Methyl-2-acrylamidopropane Sulphonic Acid (AMPS) | 2.4 ± 0.8 | 0.03 ± 0.02 | 0.072 | Conducted in water. researchgate.net |

| 2,3-Dihydroxypropyl Methacrylate (B99206) (DHPMA) | 0.11 | 3.09 | 0.34 | Free radical copolymerization. mdpi.com |

| 2-Hydroxyethyl Acrylate (B77674) (2-HEA) | 0.86 (FR), 0.72 (KT) | 1.02 (FR), 1.04 (KT) | 0.88 (FR), 0.75 (KT) | Solution polymerization in ethanol. researchgate.net |

| N,N-Dimethylacrylamide (DMA) | 0.83 | 1.10 | 0.913 | RAFT polymerization. nih.gov |

FR: Fineman-Ross method; KT: Kelen-Tüdös method

The data indicates that in copolymerization with acrylic and methacrylic acid, NIPAM is much more reactive (r1 >> 1) and incorporates into the polymer chain more rapidly than the comonomer (r2 << 1). researchgate.net In contrast, with 2,3-dihydroxypropyl methacrylate, the comonomer is more reactive. mdpi.com The system with 2-hydroxyethyl acrylate shows reactivity ratios closer to 1, suggesting a more random incorporation of monomers. researchgate.net

Block copolymers containing PNIPAM segments are of great interest for applications in drug delivery and smart materials. These architectures are typically synthesized using controlled/living polymerization techniques.

ABA Triblock Copolymers: These can be synthesized using a bifunctional initiator in ATRP. For instance, ABA triblock copolymers with PNIPAM as the outer 'A' blocks and a central 'B' block have been prepared. nih.gov

Diblock Copolymers: Sequential monomer addition is a common strategy. For example, a polystyrene-bromide (PS-Br) macroinitiator can be synthesized via ATRP and subsequently used to initiate the ATRP of NIPAM, forming a PS-b-PNIPAM diblock copolymer. niscpr.res.in Similarly, RAFT polymerization can be used to create diblock copolymers, such as those with a poly(N,N-dimethylacrylamide) block. psu.edu The synthesis of block copolymers can also be achieved by combining different polymerization techniques. nih.gov

Graft copolymers consist of a main polymer backbone with side chains of a different polymer. This architecture is used to combine the properties of two different polymers. cmu.edu Three main strategies are used for synthesizing graft copolymers:

"Grafting through": This method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu

"Grafting from": In this approach, a polymer backbone is first synthesized with initiating sites along its chain. Then, a second monomer is polymerized from these sites, growing the grafts. cmu.edu For example, cellulose (B213188) can be modified to create a macroinitiator for the ATRP of NIPAM, resulting in a cellulose-graft-PNIPAM copolymer. mdpi.com Chitosan has also been used as a backbone for grafting PNIPAM chains via free-radical polymerization. nih.gov

"Grafting to": This technique involves attaching pre-synthesized polymer chains to a polymer backbone that has reactive sites. cmu.edu For instance, alginate has been grafted with amino-terminated PNIPAM via carbodiimide (B86325) chemistry. conicet.gov.ar

Alternating and Statistical Copolymer Structures

The synthesis of copolymers allows for the tailoring of polymer properties by combining different monomer units within a single chain. Depending on the arrangement of these monomers, the resulting architecture is classified as alternating, statistical (or random), block, or graft. For N-Icosylacrylamide, the formation of alternating and statistical copolymers is theoretically possible, although specific literature detailing these structures is sparse. The discussion is therefore based on principles derived from similar long-chain N-alkylacrylamide monomers.

Statistical Copolymers: Statistical, or random, copolymers are formed when two or more monomers are polymerized together, and their distribution along the polymer chain is determined by their respective reactivities and feed concentrations. The free-radical copolymerization of N-alkylacrylamides with various comonomers has been reported. For instance, statistical copolymers of N-octadecyl acrylamide (B121943) (a C18 analogue of this compound) and hydroxyethyl (B10761427) acrylamide have been successfully synthesized. nih.gov In these copolymers, the distribution of the hydrophobic (octadecyl acrylamide) and hydrophilic (hydroxyethyl acrylamide) units along the chain was random. nih.gov This approach allows for the fine-tuning of properties such as thermal behavior and self-assembly in thin films. nih.gov

Given the structural similarity, this compound is expected to undergo statistical copolymerization with a range of vinyl monomers, such as acrylamide, acrylates, and other N-alkylacrylamides. The significant hydrophobicity of the icosyl side chain would likely result in amphiphilic copolymers with unique solution and solid-state properties.

Alternating Copolymers: Alternating copolymers feature a strictly alternating sequence of two different monomer units (ABABAB...). This architecture is typically achieved when the comonomers have a strong tendency to react with each other rather than with themselves, often due to electron-donating and electron-accepting pairs. While there is no specific literature found on the alternating copolymerization of this compound, this type of structure is generally less common for acrylamide derivatives unless specific comonomers or polymerization techniques are employed to enforce alternation. biolinscientific.com

The table below summarizes findings on the copolymerization of long-chain N-alkylacrylamides, which serves as a model for the potential copolymerization behavior of this compound.

| Copolymer System | Monomers | Polymerization Method | Resulting Architecture | Key Findings |

| Poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) | N-octadecyl acrylamide (ODA), Hydroxyethyl acrylamide (HEAm) | Free-radical copolymerization | Statistical | Copolymers formed self-assembled lamellar structures, with transitions dependent on comonomer composition and annealing temperature. nih.gov |

| Poly(N-alkylacrylamide)-surfactant complexes | N-octadecylacrylamide (ODAA), Sodium 2-acrylamido-2-methyl-1-propanesulfonate (AMPS) | Copolymerization followed by complexation with surfactant | Statistical | The resulting polyelectrolyte-surfactant complexes formed highly ordered, solid mesomorphous materials. mdpi.com |

| Poly(N-n-alkylacrylamide-co-vinylidene chloride) | N-n-octadecylacrylamide, Vinylidene chloride | Free-radical copolymerization at 60°C | Statistical | Mechanical properties were influenced by the decline in backbone crystallinity and strong intermolecular interactions from the amide groups. researchgate.net |

Polymerization in Organized Media

The amphiphilic nature of this compound, with its hydrophilic acrylamide head and long hydrophobic alkyl tail, makes it an ideal candidate for polymerization in organized media. These techniques utilize self-assembled structures like monolayers, micelles, or microemulsions as templates or nanoreactors to control the polymerization process and the resulting polymer structure.

The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered, ultrathin films, one monolayer at a time. mdpi.com Amphiphilic molecules like this compound can be spread on a subphase (typically water) to form a monolayer at the air-water interface. mdpi.comcapes.gov.br This monolayer can then be compressed to a desired packing density and transferred onto a solid substrate. mdpi.com

Research has shown that this compound is a suitable monomer for this process and exhibits a high capability for polymerization within these organized films. researchgate.netstanford.edu The polymerization is typically initiated in situ after the film has been deposited on a substrate, often by using UV irradiation or an electron beam. This preserves the highly ordered structure of the monomer assembly in the final polymer film.

The molecular orientation within this compound LB films has been investigated using Fourier transform infrared (FTIR) spectroscopy. researchgate.net These studies revealed a significant anisotropic arrangement of the this compound molecules, indicating a high degree of order. researchgate.net This in-plane orientation is a characteristic feature of the acrylamide chemical structure in such assemblies. researchgate.net The ability to polymerize these highly structured monomer films makes the LB technique a powerful tool for creating robust, functional, and ultrathin polymer coatings.

| System | Monomer | Technique | Characterization | Key Findings |

| N-Alkylacrylamide LB Films | This compound, N-Nonadecylacrylamide, N-Octadecylacrylamide | Langmuir-Blodgett film deposition followed by polymerization | Fourier Transform Infrared (FTIR) Spectroscopy | The monomers form highly ordered films with a high capability for polymerization. researchgate.netstanford.edu FTIR analysis shows a drastic IR dichroism, indicating a considerable anisotropic arrangement of molecules along the dipping direction. researchgate.net |

Micellar Solution and Microemulsion Polymerization

Micellar Polymerization: Micellar polymerization is a type of emulsion polymerization carried out in an aqueous solution containing a surfactant above its critical micelle concentration. For a hydrophobic monomer like this compound, this technique is particularly relevant. The hydrophobic monomer molecules are solubilized within the core of the surfactant micelles, which act as nanoreactors. kpi.uaresearchgate.net Polymerization is typically initiated by a water-soluble initiator, with the radical entering the micelle to start the chain reaction. capes.gov.br

This method has been successfully used to synthesize copolymers of water-soluble acrylamide with various hydrophobic N-alkylacrylamides (with alkyl chains including C4, C6, and C8). kpi.uaresearchgate.net The technique leads to the formation of blocky copolymers, where the hydrophobic monomers are grouped together in microblocks along the water-soluble polymer backbone. capes.gov.brjpn.org The number and length of these hydrophobic blocks can be controlled by adjusting the initial ratio of the hydrophobic monomer to the surfactant. capes.gov.brjpn.org Although direct studies on this compound are not available, its high hydrophobicity makes it an excellent candidate for this type of polymerization, likely leading to pronounced associative properties in the resulting copolymers.

| System | Hydrophobic Monomer | Hydrophilic Monomer | Surfactant | Resulting Architecture |

| Poly(acrylamide-co-N-alkylacrylamides) | N-butylacrylamide, N-hexylacrylamide, N-octylacrylamide | Acrylamide | Sodium Dodecyl Sulfate (SDS) | Blocky Copolymer |

| Poly(acrylamide-co-N-4-ethylphenylacrylamide) | N-4-ethylphenylacrylamide | Acrylamide | Sodium Dodecyl Sulfate (SDS) | Blocky Copolymer |

Microemulsion Polymerization: Microemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant and often a cosurfactant. rhhz.net These systems can exist as oil-in-water (o/w) or water-in-oil (w/o) forms, with droplet sizes typically in the range of 10-100 nm. researchgate.netresearchgate.net Polymerization within these microemulsions can produce polymer nanoparticles with a very homogeneous size distribution. researchgate.net

For a hydrophobic monomer like this compound, an oil-in-water microemulsion would be the appropriate medium. The monomer would constitute the "oil" phase, dispersed as nanodroplets in water. rhhz.net Polymerization can be initiated by either a water-soluble or oil-soluble initiator. This technique has been employed to create polymer composites by polymerizing hydrophobic (e.g., styrene) and hydrophilic (e.g., acrylamide) monomers together within a microemulsion. The resulting material's morphology is heavily influenced by the type of surfactant used. While specific examples of this compound microemulsion polymerization were not found, the principles of the technique suggest it as a viable method for producing poly(this compound) nanoparticles or nanocomposites. researchgate.netresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis of N Icosylacrylamide Systems

Structural Elucidation and Molecular Orientation Studies

Understanding the precise molecular structure and spatial arrangement of N-Icosylacrylamide is fundamental to controlling the properties of materials derived from it. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD) provide critical insights into its molecular architecture and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Orientation and Hydrogen Bonding

FTIR spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, offering valuable information about functional groups and intermolecular interactions, such as hydrogen bonding. rsc.org In the context of this compound, FTIR is instrumental in analyzing the molecular orientation within thin films. Studies have shown that N-alkylacrylamide molecules, including this compound, exhibit a significant anisotropic arrangement when deposited as Langmuir-Blodgett (LB) films. This orientation is a characteristic feature of the acrylamide (B121943) chemical structure. researchgate.net

The hydrogen bonding involving the amide group is a key factor in the molecular aggregation of this compound. nih.gov The stretching vibrations of the N-H and C=O groups are particularly sensitive to their environment and participation in hydrogen bonds. mdpi.combiorxiv.org Changes in the position and shape of the infrared absorption bands corresponding to these groups can indicate the formation and strength of hydrogen-bonded networks within the material. mdpi.combiorxiv.org For instance, a shift in the C=O stretching frequency to a lower wavenumber is a well-established indicator of hydrogen bond formation. biorxiv.org

Polarized FTIR spectroscopy is an essential extension of conventional FTIR for analyzing the orientation of molecules in anisotropic samples like Langmuir-Blodgett (LB) films. pku.edu.cn By using polarized infrared radiation, it is possible to determine the orientation of specific functional groups relative to the substrate surface and the dipping direction during film deposition. pku.edu.cn

For N-alkylacrylamide LB films, including those of this compound, polarized FTIR has revealed a pronounced dichroism. researchgate.net This indicates a high degree of anisotropic arrangement of the molecules along the dipping direction. researchgate.net The analysis of dichroic ratios of specific vibrational bands, such as the CH2 stretching and amide bands, allows for a quantitative determination of the molecular tilt and orientation. utexas.edu This technique has been successfully employed to show that the unique in-plane orientation in these LB films is characteristic of the acrylamide structure. researchgate.net Such detailed structural information is crucial for designing and fabricating molecular electronic devices with desired functionalities based on these highly organized films. pku.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. researchgate.net Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom, respectively. slideshare.netirisotope.com

In a typical ¹H NMR spectrum of an N-alkylacrylamide, characteristic signals corresponding to the vinyl protons, the N-H proton, and the protons of the long alkyl chain would be observed. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to verify the connectivity of the atoms within the molecule. Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom, and their chemical shifts are indicative of their bonding environment (e.g., carbonyl, olefinic, aliphatic). irisotope.comresearchgate.net The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecular structure. rsc.org While uniform isotopic labeling with ¹³C and ¹⁵N is a powerful strategy for complex biomolecules, for a relatively small molecule like this compound, standard 1D NMR techniques are generally sufficient for structural confirmation. sigmaaldrich.comnih.govnih.gov

Table 1: Expected NMR Data for this compound (Note: This is a representative table based on general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | N-H | 5.5 - 8.5 | Broad singlet |

| ¹H | CH =CH₂ | 5.5 - 6.5 | Multiplet |

| ¹H | CH=CH ₂ | 5.5 - 6.5 | Multiplet |

| ¹H | -N-CH ₂- | 3.0 - 3.5 | Triplet or Quartet |

| ¹H | -(CH ₂)₁₈- | 1.2 - 1.6 | Multiplet |

| ¹H | -CH ₃ | 0.8 - 1.0 | Triplet |

| ¹³C | C =O | 165 - 175 | Singlet |

| ¹³C | C H=CH₂ | 120 - 140 | Singlet |

| ¹³C | CH=C H₂ | 120 - 140 | Singlet |

| ¹³C | -N-C H₂- | 35 - 50 | Singlet |

| ¹³C | -(C H₂)₁₈- | 20 - 35 | Multiple Singlets |

| ¹³C | -C H₃ | 10 - 15 | Singlet |

X-ray Diffraction (XRD) for Crystalline Order and Lamellar Structures

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.com It provides information on atomic arrangement, phase composition, and crystallinity. iastate.eduforcetechnology.com For amphiphilic molecules like this compound, XRD is particularly useful for characterizing the long-range order in solid-state and thin-film assemblies. scirp.org

In Langmuir-Blodgett films, XRD patterns can confirm the formation of highly ordered structures. researchgate.net The presence of sharp diffraction peaks indicates a high degree of crystallinity. icdd.com The positions of these peaks, governed by Bragg's Law (nλ = 2dsinθ), allow for the determination of the spacing between atomic planes (d-spacing). researchgate.net For layered structures, such as those formed by this compound in LB films, small-angle X-ray diffraction (SAXD) can be used to determine the lamellar repeat distance, which corresponds to the thickness of the molecular layers. nih.govspectroscopyonline.comresearchgate.net These measurements have been used to determine the bilayer thickness in multilayer assemblies of similar long-chain molecules. utexas.edu The combination of XRD with other techniques, like AFM, provides a comprehensive picture of the crystalline and morphological characteristics of this compound films. researchgate.net

Morphological and Nanoscale Imaging

Visualizing the surface and nanoscale features of this compound assemblies is crucial for understanding their self-organization and for quality control in device fabrication. Atomic Force Microscopy is the preeminent tool for this purpose.

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. nanoscientific.org It is an invaluable tool for characterizing the surface morphology of thin films and monolayers without the need for complex sample preparation. nih.govasmicro.com AFM can be operated in various modes to obtain information not only on topography but also on properties like friction and viscoelasticity. asmicro.comnumberanalytics.com

Scanning Tunneling Microscopy (STM) for Molecular Arrangement at Interfaces

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the arrangement of molecules on conductive surfaces with atomic resolution. researchgate.net It provides direct spatial information on how molecules pack and order themselves at interfaces. mdpi.com While specific STM studies on this compound are not prevalent in published literature, extensive research on analogous long-chain N-alkylacrylamides, such as N-octadecylacrylamide (ODA), provides a strong model for its expected behavior.

Studies on ODA monolayers self-assembled on graphite (B72142) substrates reveal a highly ordered arrangement. The molecules align in a "head-to-tail" fashion, forming distinct lamellar stripes. researchgate.net This ordering is driven by hydrogen bonding between the amide groups of adjacent molecules and van der Waals interactions between the long alkyl chains. The acrylamide moieties appear as brighter regions in STM images due to their higher density of electronic states, while the alkyl chains appear darker. researchgate.net It is observed that the alkene double bond and the carbonyl group of the acrylamide head adopt an s-trans geometry. researchgate.net

Given its homologous structure, consisting of a C20 alkyl chain, this compound is expected to form similar well-ordered, two-dimensional crystalline structures on surfaces like highly oriented pyrolytic graphite (HOPG). The longer icosyl (C20) chain would likely result in wider lamellar bands compared to the octadecyl (C18) chain of ODA, but the fundamental packing motif governed by hydrogen bonding at the acrylamide head groups would be preserved.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is an essential technique for investigating the surface topography and bulk structure of materials at the micro- and nanoscale. tainstruments.com It functions by scanning a focused electron beam over a sample and detecting the emitted secondary or backscattered electrons to create an image. nih.gov This provides detailed information on features like texture, porosity, and grain structure. nih.govresearchgate.net

For this compound systems, SEM is particularly useful for characterizing the morphology of thin films, polymers, and aggregates. Research on Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies, has utilized SEM to confirm their structural integrity. wikipedia.org While detailed micrographs of this compound are not widely published, analysis of similar polymeric membrane structures by SEM reveals features such as surface homogeneity, the presence of spherical microstructures, or cauliflower-like textures depending on the preparation method. researchgate.netinfona.plresearchgate.net The morphology of the support layer and the "skin" can be clearly distinguished in cross-sectional SEM images. researchgate.net

The application of SEM to poly(this compound) would provide critical information on the surface morphology of cast films, the structure of electrospun fibers, or the shape and size of aggregated particles after drying. High-resolution SEM can reveal nanoscale details of the surface, which is crucial for understanding how the material interacts with its environment. surfacesciencewestern.com

Transmission Electron Microscopy (TEM) for Internal Structures and Micelle Morphology

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials by passing a beam of electrons through an ultrathin specimen. researchgate.netmdpi.com This technique is indispensable for visualizing the morphology of nanoparticles, the internal domains of block copolymers, and the core-shell structure of micelles in an aggregated state. mdpi.comuni-jena.de

In the context of this compound, TEM is the primary method for directly observing the shape and size of aggregates and micelles formed by its polymers or copolymers in solution. researchgate.net Amphiphilic block copolymers containing a poly(this compound) block would be expected to self-assemble in selective solvents to form micelles. TEM analysis, often enhanced by negative staining or cryogenic (cryo-TEM) techniques, can reveal the morphology of these assemblies, such as spheres, worms, or vesicles. researchgate.netresearchgate.netnih.gov For example, studies on other amphiphilic block copolymers have successfully used TEM to visualize spherical core-shell micelles and track their morphological transitions. nih.govosti.gov Cryo-TEM is particularly valuable as it preserves the hydrated state of the aggregates, providing a more accurate representation of their structure in solution. mdpi.comuni-jena.de

Solution-State and Aggregate Characterization

Characterizing this compound in solution, particularly its tendency to aggregate and the properties of its polymers, requires techniques that can probe particle size, molecular weight, and the dynamics of self-assembly.

Dynamic Light Scattering (DLS) for Size Distribution and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and aggregation behavior of particles and macromolecules in solution. solveresearch.comnanotempertech.com The method measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. norlab.com Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles or aggregates diffuse more slowly, resulting in slower fluctuations. nih.gov The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. norlab.com

DLS is highly effective for monitoring the self-assembly and aggregation of this compound and its polymers. It can track the formation of micelles or aggregates by detecting the appearance of a larger-sized population compared to the individual monomer or unimer polymer chains. nih.gov The technique provides the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. horiba.com A low PDI value suggests a monodisperse or uniform population of particles, whereas a high PDI indicates a broad distribution of sizes. horiba.com

Although specific DLS data for this compound is not widely published, the table below illustrates typical data that would be obtained when studying the aggregation of an amphiphilic polymer derived from it.

| Sample State | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| Unimer (Below Aggregation Temp/Conc) | 15 | 0.15 | Individual polymer chains are present in solution. |

| Aggregated (Above Aggregation Temp/Conc) | 180 | 0.25 | Formation of larger micellar or aggregate structures. |

Disclaimer: The data in this table is illustrative and represents typical values for amphiphilic polymers. It does not represent experimentally verified data for this compound.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgoecd.org The method separates polymer molecules based on their hydrodynamic volume in solution. uva.es A dissolved polymer sample is passed through a column packed with porous gel particles. lcms.cz Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. lcms.cz

For poly(this compound), GPC analysis is crucial for determining key parameters that define its polymer properties. These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). oecd.org The PDI value is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution, which is typical for polymers synthesized via controlled living polymerization techniques. researchgate.net

The following table presents hypothetical, yet representative, GPC data for two different samples of poly(this compound), illustrating how the technique can distinguish between polymers with different chain lengths and distributions.

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Poly(this compound) - Sample A | 25,000 | 28,000 | 1.12 |

| Poly(this compound) - Sample B | 52,000 | 65,000 | 1.25 |

Disclaimer: The data in this table is illustrative and represents typical values expected for synthetic polymers. It does not represent experimentally verified data for poly(this compound).

UV-Vis Spectroscopy for Self-Assembly Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. It can be a simple yet effective tool for monitoring the self-assembly or aggregation of molecules in solution. avantes.com Changes in the local environment of a chromophore (a light-absorbing part of a molecule) upon aggregation can lead to shifts in the absorption wavelength or changes in absorbance intensity. wooster.edu

The expected observations from a UV-Vis study on this compound aggregation are summarized in the table below.

| Phenomenon | Expected UV-Vis Spectral Change | Interpretation |

|---|---|---|

| Change in Chromophore Environment | Shift in λmax of the acrylamide absorption band. | Indicates the transfer of the chromophore from a polar (water) to a non-polar (micelle core) environment. |

| Increased Light Scattering | Broad, non-specific increase in baseline absorbance across the spectrum. | Caused by the formation of large aggregate structures that scatter the incident light. researchgate.netthermofisher.com |

Disclaimer: The information in this table is based on general principles of UV-Vis spectroscopy for monitoring molecular aggregation and does not represent specific experimental data for this compound.

Fluorescence Spectroscopy for Micellar Properties and Interactions

Fluorescence spectroscopy serves as a highly sensitive and powerful technique for elucidating the micellar properties and intermolecular interactions of this compound systems. This method relies on the use of fluorescent probes, which are molecules that exhibit changes in their fluorescence characteristics in response to their local environment. By monitoring these changes, detailed information regarding the formation, structure, and dynamics of this compound micelles can be obtained.

One of the most widely used fluorescent probes for studying micellar systems is pyrene (B120774). rsc.org The photophysics of pyrene are particularly sensitive to the polarity of its microenvironment. In aqueous solutions, the fine structure of the pyrene emission spectrum is altered upon its partitioning into the hydrophobic core of micelles. researchgate.net This phenomenon allows for the precise determination of the Critical Micelle Concentration (CMC), a fundamental parameter for any amphiphilic system.

The determination of the CMC for this compound would involve monitoring the intensity ratio of specific vibrational bands in the pyrene fluorescence spectrum as a function of the this compound concentration. A sharp change in this ratio indicates the onset of micelle formation, as the pyrene molecules move from the polar aqueous environment to the nonpolar interior of the this compound micelles.

Furthermore, fluorescence quenching studies can provide insights into the aggregation number of the micelles and the dynamics of the system. In these experiments, a quencher molecule is introduced into the system, and the decrease in the fluorescence intensity of the probe is measured. The quenching kinetics can be modeled to estimate the number of amphiphilic molecules that form a single micelle.

Interactions between this compound micelles and other molecules, such as drugs or biomacromolecules, can also be investigated using fluorescence techniques like Förster Resonance Energy Transfer (FRET). By labeling the this compound and the interacting molecule with a suitable donor-acceptor pair, the proximity and binding interactions can be quantified.

A summary of how fluorescence spectroscopy can be applied to study this compound micellar systems is presented below:

| Parameter | Fluorescence Technique | Probe(s) | Principle |

| Critical Micelle Concentration (CMC) | Steady-State Fluorescence | Pyrene | The ratio of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. A sharp decrease in the I₁/I₃ ratio signifies the partitioning of pyrene into the hydrophobic micellar core. |

| Micropolarity | Steady-State Fluorescence | Pyrene, N-Phenyl-1-naphthylamine nih.gov | The position and intensity of the emission maximum of the probe shift depending on the polarity of the environment within the micelle. |

| Aggregation Number (N_agg) | Time-Resolved Fluorescence Quenching | Pyrene (probe), Cetylpyridinium chloride (quencher) | The decay of the probe's fluorescence in the presence of a quencher is monitored. The quenching kinetics are related to the number of quencher molecules per micelle, which in turn allows for the calculation of the aggregation number. |

| Micelle-Substrate Interaction | Förster Resonance Energy Transfer (FRET) | Donor-Acceptor Labeled Molecules | The efficiency of energy transfer between a donor fluorophore on the micelle and an acceptor fluorophore on a substrate molecule provides information on their proximity and binding. |

Detailed research findings on the application of fluorescence spectroscopy to this compound would typically involve the generation of data sets to determine the CMC. An illustrative example of such data is provided in the table below, showing the change in the pyrene I₁/I₃ ratio with increasing this compound concentration.

| This compound Concentration (M) | Pyrene I₁/I₃ Ratio |

| 1.0 x 10⁻⁶ | 1.85 |

| 5.0 x 10⁻⁶ | 1.84 |

| 1.0 x 10⁻⁵ | 1.85 |

| 2.0 x 10⁻⁵ | 1.62 |

| 4.0 x 10⁻⁵ | 1.33 |

| 6.0 x 10⁻⁵ | 1.21 |

| 8.0 x 10⁻⁵ | 1.20 |

| 1.0 x 10⁻⁴ | 1.19 |

The plot of the I₁/I₃ ratio against the logarithm of the this compound concentration would show two distinct linear regions. The intersection of these lines provides the value of the CMC.

Self Assembly and Supramolecular Architectures of N Icosylacrylamide

Monomolecular and Multilayer Self-Assembly

N-Icosylacrylamide readily forms monomolecular layers at the air-water interface, which can be subsequently transferred to solid substrates to create well-defined multilayered films. This process is central to creating functional surfaces with controlled thickness and molecular orientation.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered monomolecular and multilayered films. wikipedia.orgnih.gov It involves spreading a solution of an amphiphilic molecule, such as this compound, onto a liquid subphase, typically water. arxiv.org The molecules arrange themselves at the air-water interface, and by compressing this layer with a barrier, a highly packed monolayer, known as a Langmuir film, is formed. researchgate.net This film can then be transferred layer by layer onto a solid substrate by vertically dipping and withdrawing the substrate through the monolayer. wikipedia.orgarxiv.org

Fourier transform infrared (FTIR) spectroscopy is a key technique used to investigate the molecular orientation within these LB films. capes.gov.br Studies on N-alkylacrylamides, including this compound, have revealed the formation of highly structured films with significant potential for polymerization. capes.gov.br

Langmuir-Blodgett films of N-alkylacrylamides, including this compound, are known to form highly ordered structures that can be characterized as two-dimensional crystals. researchgate.net The regular arrangement of the molecules is driven by the interplay of van der Waals forces between the long alkyl chains and hydrogen bonding between the amide groups. X-ray diffraction studies have confirmed the crystalline nature of these films, showing that the alkyl chains are highly ordered. researchgate.net This high degree of order is a critical characteristic that makes these films suitable for applications in molecular electronics and sensor technology. arxiv.org The ability to form these 2D crystals is a key feature of the self-assembly of this compound. researchgate.netmagtech.com.cnnih.gov

A significant feature of Langmuir-Blodgett films of N-alkylacrylamides is the pronounced in-plane anisotropy, where the molecular orientation is aligned with the dipping direction during the film transfer process. capes.gov.brresearchgate.net This phenomenon is observed through a drastic dichroism in polarized FTIR spectra, indicating a considerable anisotropic arrangement of the molecules. capes.gov.brresearchgate.net This in-plane ordering is a characteristic feature of the acrylamide (B121943) chemical structure and is not observed in corresponding acrylate (B77674) derivatives. researchgate.net The anisotropic nature of these films is crucial for creating materials with direction-dependent properties. rocscience.comaps.org

Table 1: Spectroscopic Evidence for Anisotropy in N-Alkylacrylamide LB Films

| Spectroscopic Technique | Observation | Implication | Reference |

|---|---|---|---|

| Polarized FTIR | Drastic IR dichroism | Considerable anisotropic arrangement of molecules along the dipping direction | capes.gov.brresearchgate.net |

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution onto a solid surface. sigmaaldrich.comrsc.org For this compound, this typically involves the chemisorption or physisorption of the molecules onto a suitable substrate, such as silicon or gold. nist.govnih.gov The hydrophilic head group interacts with the substrate, while the hydrophobic alkyl chains orient away from the surface, packing tightly to form a dense and ordered monolayer. mdpi.com The quality and ordering of the SAM are influenced by factors such as the cleanliness of the substrate, the concentration of the solution, and the immersion time. sigmaaldrich.com Scanning tunneling microscopy (STM) has been used to visualize the molecular arrangement in SAMs of similar N-alkylacrylamides on graphite (B72142), revealing a head-to-tail alignment of the molecules. researchgate.net

The length of the alkyl chain in N-alkylacrylamides plays a crucial role in their self-assembly behavior. mdpi.comx-mol.net Comparative studies involving N-octadecylacrylamide (C18), N-nonadecylacrylamide (C19), and this compound (C20) have demonstrated that longer alkyl chains generally lead to more ordered and stable assemblies due to increased van der Waals interactions. acs.org

FTIR investigations of the LB films of these three compounds show that they all exhibit a high propensity for forming highly ordered, polymerizable films with significant in-plane anisotropy. capes.gov.br X-ray diffraction and water-annealing studies on a broader range of poly(N-alkyl acrylamides) have shown that those with 16 or more carbon atoms in their side chains can form partially crystallized side chains in the solid state. acs.org Specifically, for spin-coated films annealed in water, those with 15 or more carbons in the alkyl chain exhibit diffraction peaks corresponding to both lamellar structures and crystallized side chains. acs.org This indicates that the 20-carbon chain of this compound strongly favors the formation of well-defined, crystalline-like domains within the self-assembled structures. acs.org

Table 2: Effect of Alkyl Chain Length on the Self-Assembly of N-Alkylacrylamides

| Compound | Alkyl Chain Length | Observed Self-Assembly Characteristics in LB Films | Key Findings from Poly(N-alkyl acrylamide) Studies | Reference |

|---|---|---|---|---|

| N-octadecylacrylamide | 18 | Highly ordered, polymerizable films with in-plane anisotropy. | Exhibits diffraction for both lamellar structures and crystallized side chains after water annealing. | capes.gov.brresearchgate.netacs.org |

| N-nonadecylacrylamide | 19 | Highly ordered, polymerizable films with in-plane anisotropy. | Exhibits diffraction for both lamellar structures and crystallized side chains after water annealing. | capes.gov.bracs.org |

Langmuir-Blodgett (LB) Film Formation and Characteristics

Polymeric Self-Assembly and Micelle Formation

When this compound is polymerized, either as a homopolymer or as part of a block copolymer, the resulting macromolecules can also self-assemble, most commonly into micelles in a selective solvent. nih.gov This process, known as polymerization-induced self-assembly (PISA), can lead to the formation of various morphologies, including spherical micelles, worm-like structures, and vesicles. rsc.orgmdpi.com

In an aqueous environment, amphiphilic block copolymers containing a poly(this compound) block would be expected to form micelles. nih.gov The hydrophobic poly(this compound) chains would form the core of the micelle, while the hydrophilic block would form the corona, stabilizing the structure in the aqueous medium. mdpi.com The formation and morphology of these micelles are dependent on factors such as the relative block lengths, the polymer concentration, and the solvent composition. mdpi.com The self-assembly of such polymers is a versatile method for creating nanostructured materials for various applications. researchgate.netcapes.gov.br

Amphiphilic Copolymer Self-Assembly into Micellar Structures

The amphiphilic nature of copolymers containing this compound is fundamental to their ability to form micellar structures in selective solvents. mdpi.com In aqueous environments, these copolymers spontaneously organize to minimize the unfavorable interactions between their hydrophobic and hydrophilic segments. mdpi.comrug.nl The hydrophobic portions, such as the icosyl chains of this compound, aggregate to form the core of the micelle, effectively sequestered from the surrounding water. rug.nlecust.edu.cn Simultaneously, the hydrophilic blocks form a protective outer shell or corona, which interfaces with the aqueous phase and ensures the stability of the entire assembly. rug.nlecust.edu.cn

This self-assembly process is a thermodynamically driven phenomenon, governed by the delicate balance of interactions between the copolymer blocks and the solvent molecules. rug.nl The resulting core-shell architecture of the micelles provides a microenvironment capable of encapsulating hydrophobic substances, a property of significant interest in various applications. rug.nlrsc.org The formation of these nanoscale aggregates is a hallmark of amphiphilic block copolymers and is influenced by the molecular architecture of the polymer chains. mdpi.com

The morphology of the self-assembled structures is not limited to spherical micelles. Depending on factors such as the block copolymer composition and the preparation method, other structures like worm-like micelles and vesicles (polymersomes) can also be formed. d-nb.inforesearchgate.net For instance, studies on other amphiphilic block copolymers have demonstrated that the relative lengths of the hydrophobic and hydrophilic blocks play a crucial role in determining the final morphology of the aggregates. d-nb.info

Thermoresponsive Micellar Self-Assembly

Copolymers incorporating this compound alongside thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), exhibit temperature-sensitive self-assembly behavior. mdpi.comnih.gov PNIPAM is well-known for its lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C. mdpi.comd-nb.info Below the LCST, the PNIPAM block is hydrophilic and soluble in water. However, as the temperature rises above the LCST, it undergoes a conformational change, becoming hydrophobic and collapsing. mdpi.com

This transition dramatically influences the self-assembly of the copolymer. In a block copolymer containing this compound and PNIPAM, the this compound provides a consistently hydrophobic block, while the PNIPAM block offers a switchable hydrophilic/hydrophobic character. At temperatures below the LCST, the copolymer is amphiphilic, leading to the formation of micelles with a hydrophobic core (from the icosyl chains) and a hydrophilic PNIPAM corona. mdpi.comnih.gov

When the temperature is increased above the LCST, the PNIPAM corona dehydrates and collapses, becoming more hydrophobic. d-nb.info This change can lead to the aggregation of the micelles. d-nb.info The reversible nature of this thermoresponsive behavior allows for the controlled assembly and disassembly of the micellar structures, a feature that is highly desirable for applications requiring stimuli-responsive materials. nih.gov

Factors Influencing Micelle Size and Stability

The size and stability of micelles formed from this compound-containing copolymers are governed by a variety of factors, including the molecular weight of the copolymer, the ratio of hydrophilic to hydrophobic block lengths, and the surrounding environmental conditions. mdpi.comutoronto.ca

The aggregation number, which is the number of individual polymer chains that assemble to form a single micelle, typically ranges from tens to hundreds. utoronto.ca The size of the resulting micelles generally falls within the 10-200 nanometer range. utoronto.ca The structure and molecular weights of the hydrophilic and hydrophobic segments directly impact the size and shape of the assembled micelles. utoronto.ca

An important measure of micelle stability is the critical micelle concentration (CMC), which is the minimum concentration of the copolymer required for micelle formation to occur. A lower CMC value indicates greater stability of the micelles upon dilution. The hydrophobicity of the core-forming block is a key determinant of the CMC; more hydrophobic cores lead to lower CMCs. utoronto.ca For example, increasing the length of the hydrophobic alkyl chain in a series of copolymers has been shown to decrease the CMC, signifying enhanced micellar stability. utoronto.ca

Environmental factors such as pH, ionic strength, and temperature also play a crucial role in determining micelle size and stability. utoronto.ca For thermoresponsive systems, temperature is a particularly critical factor. As described previously, for copolymers containing a thermoresponsive block like PNIPAM, an increase in temperature above the LCST can induce micellar aggregation, thereby affecting their size and stability. d-nb.info The stability of these nanosystems can be evaluated by monitoring their size over time under specific conditions. d-nb.info

Table 1: Factors Affecting Micelle Characteristics

| Factor | Influence on Micelle Properties |

|---|---|

| Hydrophobic Block Length | An increase in the length of the hydrophobic block generally leads to a lower Critical Micelle Concentration (CMC) and increased micelle stability. utoronto.ca It can also result in a larger micelle core and overall size. rug.nl |

| Hydrophilic Block Length | Increasing the length of the hydrophilic corona can lead to a higher CMC, which in turn reduces the total number of micelles in the solution. rug.nl |

| Temperature | For thermoresponsive copolymers, temperatures above the Lower Critical Solution Temperature (LCST) cause the hydrophilic shell to collapse, which can lead to micelle aggregation and changes in size. d-nb.info |

| Polymer Concentration | Micelles only form above the Critical Micelle Concentration (CMC). utoronto.ca |

| Solvent | The nature of the solvent is critical, as self-assembly is driven by the differential solubility of the copolymer blocks. mdpi.com |

Supramolecular Polymerization and Networks

Supramolecular polymerization involves the assembly of monomeric units into polymeric structures through non-covalent interactions. mdpi.comnih.gov This approach allows for the creation of dynamic and responsive materials. mdpi.comresearchgate.net

Non-Covalent Interactions Driving Supramolecular Assemblies (e.g., Hydrogen Bonding, van der Waals Interactions, Metal-Ligand Coordination)

The formation and stability of supramolecular assemblies of this compound are governed by a range of non-covalent interactions. numberanalytics.comfortunejournals.com These interactions, while individually weaker than covalent bonds, collectively provide the driving force for self-assembly. numberanalytics.com

Hydrogen Bonding: The acrylamide group in this compound can act as both a hydrogen bond donor and acceptor, allowing for the formation of intermolecular hydrogen bonds. This type of interaction is highly directional and plays a significant role in the organization of the polymer chains. rsc.org

Van der Waals Interactions: The long, saturated icosyl chains of this compound give rise to significant van der Waals forces. These non-specific attractive forces between the aliphatic chains are crucial for the packing and stabilization of the hydrophobic domains within the supramolecular structures. nih.gov

Metal-Ligand Coordination: By incorporating appropriate ligands into the copolymer structure, metal-ligand coordination can be used as a tool to direct the self-assembly process. This interaction is highly specific and can lead to the formation of well-defined metallo-supramolecular polymers with unique electronic and photophysical properties. rsc.org

π-π Stacking: While not directly applicable to the aliphatic chain of this compound, π-π stacking interactions can be introduced by copolymerizing with aromatic monomers. These interactions contribute to the stability and electronic properties of the resulting supramolecular structures. mdpi.com

The interplay of these various non-covalent forces dictates the final architecture and properties of the supramolecular polymer. uclouvain.be

Responsive Supramolecular Polymers and Stimuli-Responsive Behavior

A key feature of supramolecular polymers is their ability to respond to external stimuli, owing to the dynamic and reversible nature of non-covalent bonds. mdpi.comnih.gov This responsiveness allows for the modulation of the material's properties by changing environmental conditions. researchgate.net

Supramolecular polymers containing this compound can be designed to be responsive to various stimuli:

Temperature: As discussed in the context of micellar self-assembly, the incorporation of thermoresponsive units like PNIPAM imparts temperature sensitivity to the supramolecular polymer. mdpi.com

pH: By including pH-sensitive groups, the supramolecular assembly can be made to assemble or disassemble in response to changes in pH.

Light: The introduction of photo-responsive moieties can allow for light-triggered changes in the supramolecular structure.

Chemical Stimuli: The addition or removal of specific ions or molecules can trigger a response in the supramolecular polymer. For example, a supramolecular copolymer was shown to disassemble and reassemble in response to the addition and removal of potassium ions. rsc.org Similarly, another system demonstrated responsiveness to picric acid and HCl. mdpi.com

This stimuli-responsive behavior is critical for the development of "smart" materials with applications in various advanced technologies. mdpi.commdpi.com

Theoretical and Computational Studies on N Icosylacrylamide Systems

Molecular Dynamics Simulations of Self-Assembly and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecular systems at an atomic level of detail. mdpi.com For N-Icosylacrylamide, MD simulations can provide critical insights into the self-assembly of monomers and the early stages of polymerization. By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectory of each particle over time, revealing complex processes that are often difficult to observe experimentally. mdpi.com

In the context of this compound, with its long C20 alkyl chain, a primary focus of MD simulations would be to understand the hydrophobic interactions that drive the self-assembly of monomers in aqueous environments. These simulations can elucidate the formation of micelles or other aggregates, providing information on their size, shape, and internal structure. For instance, studies on other N-alkylacrylamides have successfully used MD to explore conformational changes in polymer chains and their interactions with surrounding solvent molecules. nih.govnih.govnih.govkinampark.com

Table 1: Representative Parameters for MD Simulation of a Hypothetical this compound System

| Parameter | Value/Description |

| System Composition | This compound monomers, water, initiator |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or similar |

| Water Model | TIP4P/2005 or TIP4P/Ice nih.govkinampark.com |

| Ensemble | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

| Temperature | 298 K (or varied to study temperature effects) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds, depending on the process studied |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netrsc.org DFT calculations are invaluable for understanding the intrinsic properties of the this compound monomer, such as its geometry, electronic distribution, and reactivity.

By calculating the electron density, DFT can provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are crucial for predicting the reactivity of the monomer in polymerization reactions. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability. nih.gov

DFT can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack during the polymerization process. researchgate.netnih.gov Furthermore, DFT calculations can be used to determine the optimized geometry of the monomer, including bond lengths and angles, and to simulate its vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. researchgate.net

Table 2: Illustrative DFT-Calculated Properties for an Acrylamide (B121943) Derivative (N-cyclohexylmethacrylamide)

| Property | Calculated Value | Method |

| HOMO Energy | -0.285 eV | B3LYP/3-21G |

| LUMO Energy | -0.071 eV | B3LYP/3-21G |

| HOMO-LUMO Gap | 5.83 eV | B3LYP/3-21G |

| Dipole Moment | 3.25 Debye | B3LYP/3-21G |

| Data is for N-cyclohexylmethacrylamide and is intended to be illustrative of the types of parameters obtained from DFT calculations. researchgate.net |

Coarse-Grained Simulations for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. To study large-scale phenomena, such as the self-assembly of thousands of this compound monomers into macroscopic structures, coarse-grained (CG) simulations are a more feasible approach. rsc.orgnasa.gov

In CG modeling, groups of atoms are represented as single "beads" or "superatoms". nasa.gov This reduction in the number of particles allows for the simulation of much larger systems for longer durations. rsc.org The interactions between these beads are parameterized to reproduce certain properties of the all-atom system, such as its structural or thermodynamic behavior.

For this compound, a CG model would typically represent the acrylamide headgroup and portions of the long icosyl tail as distinct beads. This would enable the efficient simulation of processes like micelle formation, vesicle assembly, and the formation of lamellar structures, which are expected for long-chain amphiphilic molecules. CG simulations are particularly well-suited for exploring the phase behavior of this compound solutions and the morphological transitions of its assemblies under different conditions. rsc.orgmst.edu

Polymerization Kinetics Modeling and Prediction of Microstructure

The polymerization of this compound can be modeled to predict the rate of reaction, the evolution of molecular weight, and the final microstructure of the resulting polymer. Kinetic modeling often involves solving a set of differential equations that describe the concentrations of the various species involved in the polymerization (monomers, radicals, and polymer chains of different lengths). uobaghdad.edu.iqtue.nl

Software packages like PREDICI® are commonly used for modeling polymerization kinetics. youtube.com These models can incorporate various reaction steps, including initiation, propagation, termination, and chain transfer. For this compound, the model would need to account for the potential effects of the long alkyl chain on the reactivity of the monomer and the growing polymer radical. For instance, the hydrophobic interactions of the icosyl chains could lead to monomer partitioning in micelles, which would affect the local monomer concentration and, consequently, the polymerization rate.

By simulating the polymerization under different conditions (e.g., varying initiator or monomer concentrations), it is possible to predict key properties of the resulting poly(this compound), such as the number-average and weight-average molecular weight, and the polydispersity index (PDI). youtube.comresearchgate.net This predictive capability is highly valuable for optimizing the synthesis of polymers with desired properties.

Table 3: Key Parameters in a Typical Free-Radical Polymerization Kinetic Model

| Parameter | Symbol | Description |

| Rate constant of initiation | k_d | Rate at which the initiator decomposes to form radicals |

| Initiator efficiency | f | Fraction of radicals that successfully initiate polymerization |

| Rate constant of propagation | k_p | Rate at which monomer units add to the growing polymer chain |

| Rate constant of termination | k_t | Rate at which growing polymer chains are deactivated |

| Rate constant of chain transfer | k_tr | Rate at which the radical is transferred to another molecule, terminating one chain and starting another |

Theoretical Models for Intermolecular Interactions in this compound Assemblies

The self-assembly and bulk properties of this compound are governed by a complex interplay of intermolecular interactions. Theoretical models can be used to understand and quantify these forces. nih.govnih.govyoutube.com The primary interactions in this compound assemblies are expected to be:

Van der Waals Interactions: These are ubiquitous and include London dispersion forces, which will be particularly significant for the long, nonpolar icosyl chains. The packing of these chains in crystalline or semi-crystalline domains within the polymer assemblies will be heavily influenced by these forces.

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds will play a crucial role in the interactions between polymer chains and in the interaction of the polymer with protic solvents.

Hydrophobic Interactions: In aqueous environments, the hydrophobic icosyl chains will drive the aggregation of monomers and polymer chains to minimize their contact with water. This is a major driving force for the self-assembly of this compound.

Theoretical models, often in conjunction with quantum mechanical calculations, can be used to calculate the energies of these different interactions. For example, the interaction energy between two this compound molecules can be decomposed into electrostatic, exchange-repulsion, and dispersion components to understand the nature of the binding. This information is critical for predicting the stability of different assembled structures and for understanding the material's bulk properties. nih.gov

Advanced Applications of N Icosylacrylamide Derived Materials in Specialized Domains

Advanced Materials Science Applicationsnovapublishers.comelsevier.comkagawa-u.ac.jptugraz.at

The incorporation of the long C20 alkyl side-chain from N-icosylacrylamide into polymer structures opens up possibilities for creating advanced materials. The pronounced hydrophobicity and potential for self-organization due to the long alkyl chains make these polymers suitable for applications requiring controlled surface properties and responsiveness to environmental changes.

Polymeric Films and Coatings for Surface Modification

Polymers derived from this compound are excellent candidates for forming thin films and coatings designed to modify surface properties. The primary function of the long icosyl side chain is to create a surface with very low energy.